REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:33]=[CH:34][CH:35]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23][C:24]3[CH:29]=[CH:28][CH:27]=[C:26]([N+:30]([O-])=O)[CH:25]=3)=[CH:19][CH:18]=2)([CH3:16])[CH3:15])=[CH:10][CH:9]=1)([O-])=O.O.NN>COCCO>[NH2:30][C:26]1[CH:25]=[C:24]([CH:29]=[CH:28][CH:27]=1)[O:23][C:20]1[CH:19]=[CH:18][C:17]([C:14]([C:11]2[CH:12]=[CH:13][C:8]([O:7][C:6]3[CH:33]=[CH:34][CH:35]=[C:4]([NH2:1])[CH:5]=3)=[CH:9][CH:10]=2)([CH3:15])[CH3:16])=[CH:22][CH:21]=1 |f:1.2|
|
Name
|
glass
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)C(C)(C)C2=CC=C(C=C2)OC2=CC(=CC=C2)[N+](=O)[O-])C=CC1
|
Name
|
ferric chloride hexa-hydrate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
CUSTOM
|
Details
|
at 70°-80° C.
|
Type
|
CUSTOM
|
Details
|
during 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for further 5 hours at 70°-80° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst and 150 ml of ethyleneglycol monomethylether
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
ADDITION
|
Details
|
To the residual matter, 270 grams of 20% aqueous hydrogen chloride solution and 30 grams of sodium chloride were added
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20°-25° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The separated crystals were filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved into 30% aqueous IPA solution
|
Type
|
CUSTOM
|
Details
|
to separate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of benezene and n-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(OC2=CC=C(C=C2)C(C)(C)C2=CC=C(C=C2)OC2=CC(=CC=C2)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |